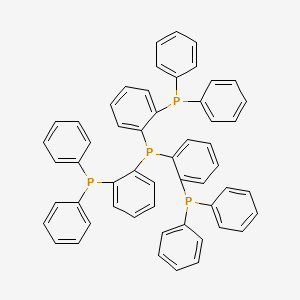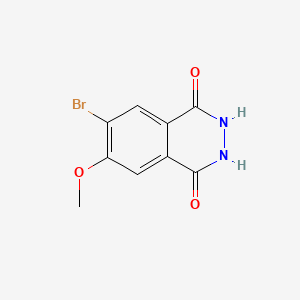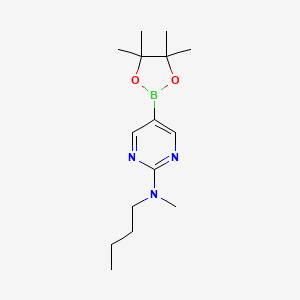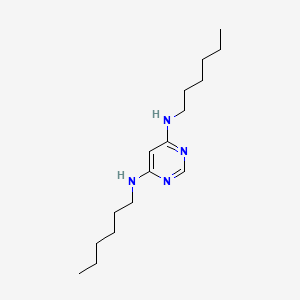
Tris(2-(diphenylphosphino)phenyl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-(diphenylphosphino)phenyl)phosphine is a phosphine ligand with the molecular formula C54H42P4 and a molecular weight of 814.806 g/mol . This compound is known for its application in various catalytic processes, particularly in the field of organic synthesis.
Méthodes De Préparation
The synthesis of Tris(2-(diphenylphosphino)phenyl)phosphine typically involves the reaction of diphenylphosphine with a suitable precursor under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or THF (tetrahydrofuran). Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Tris(2-(diphenylphosphino)phenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: It participates in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are typically phosphine oxides and various phosphine-metal complexes .
Applications De Recherche Scientifique
Tris(2-(diphenylphosphino)phenyl)phosphine is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Biology: It is employed in the synthesis of biologically active compounds and in the study of enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is utilized in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism by which Tris(2-(diphenylphosphino)phenyl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers to form stable complexes, which can then participate in various catalytic cycles. The molecular targets include transition metals like palladium, platinum, and nickel, which are commonly used in catalytic processes .
Comparaison Avec Des Composés Similaires
Tris(2-(diphenylphosphino)phenyl)phosphine can be compared with other similar phosphine ligands, such as:
Triphenylphosphine: A widely used ligand in organic synthesis, known for its versatility and ease of handling.
Tris(2-(diphenylphosphino)ethyl)phosphine: Another phosphine ligand with similar applications but different steric and electronic properties.
Bis(2-diphenylphosphinoethyl)phenylphosphine: Known for its use in specific catalytic processes.
The uniqueness of this compound lies in its ability to form stable complexes with a variety of metal centers, making it highly effective in a wide range of catalytic applications .
Propriétés
Formule moléculaire |
C54H42P4 |
|---|---|
Poids moléculaire |
814.8 g/mol |
Nom IUPAC |
tris(2-diphenylphosphanylphenyl)phosphane |
InChI |
InChI=1S/C54H42P4/c1-7-25-43(26-8-1)55(44-27-9-2-10-28-44)49-37-19-22-40-52(49)58(53-41-23-20-38-50(53)56(45-29-11-3-12-30-45)46-31-13-4-14-32-46)54-42-24-21-39-51(54)57(47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-42H |
Clé InChI |
RXLPLNLIQIQVDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7P(C8=CC=CC=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium](/img/structure/B12513994.png)

![(2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylm ethoxy)carbonylamino]hexanoic acid](/img/structure/B12514002.png)
![[2-([1,1'-Biphenyl]-4-yl)ethyl](trimethoxy)silane](/img/structure/B12514011.png)

![1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12514038.png)


![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid](/img/structure/B12514053.png)
![4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12514056.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate](/img/structure/B12514061.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514064.png)

